PCPr (chlorhydrate)

Vue d'ensemble

Description

Applications De Recherche Scientifique

PCPr (hydrochloride) has several scientific research applications, including:

Mécanisme D'action

Target of Action

PCPr (hydrochloride), also known as Procyclidine, is a member of the arylcyclohexylamines class of drugs . The primary targets of PCPr are the NMDA receptors, and it also activates mu-, delta-, and kappa-opioid receptors, sigma-1 and sigma-2 receptors . These receptors play crucial roles in various physiological processes, including pain perception, response to stress, and cognitive functions .

Mode of Action

PCPr acts by blocking central cholinergic receptors, thus balancing cholinergic and dopaminergic activity in the basal ganglia . This interaction with its targets results in the modulation of neurotransmitter release, leading to changes in the transmission of nerve signals . Many of its effects are due to its pharmacologic similarities with atropine .

Biochemical Pathways

It is known that it influences the cholinergic and dopaminergic pathways in the brain . The blocking of central cholinergic receptors and the balancing of cholinergic and dopaminergic activity in the basal ganglia are key aspects of its action .

Pharmacokinetics

Generally, orally administered drugs like PCPr undergo processes such as absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion through the kidneys .

Result of Action

The molecular and cellular effects of PCPr’s action primarily involve the modulation of neurotransmitter activity in the brain. By blocking central cholinergic receptors and balancing cholinergic and dopaminergic activity, PCPr can alleviate symptoms of conditions like Parkinson’s disease and drug-induced parkinsonism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of drugs like PCPr. Factors such as temperature, pH, and the presence of other substances can affect the drug’s stability and activity . Additionally, individual factors such as genetic makeup, age, and overall health status can also influence a drug’s effectiveness and potential side effects.

Analyse Biochimique

Cellular Effects

PCPr (hydrochloride) is known to have effects on various types of cells and cellular processes . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Transport and Distribution

It is believed that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles

Méthodes De Préparation

Voies de synthèse et conditions de réaction

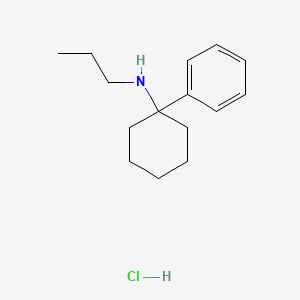

La synthèse du 1-Phénylcyclohexanamine (chlorhydrate) implique la réaction de la cyclohexanone avec le bromure de phénylmagnésium pour former le 1-phénylcyclohexanol. Cet intermédiaire est ensuite mis à réagir avec la propylamine pour donner la 1-phényl-N-propylcyclohexanamine. Le produit final, le 1-Phénylcyclohexanamine (chlorhydrate), est obtenu en traitant la 1-phényl-N-propylcyclohexanamine avec de l'acide chlorhydrique pour former le sel de chlorhydrate .

Méthodes de production industrielle

Les méthodes de production industrielle du 1-Phénylcyclohexanamine (chlorhydrate) ne sont pas bien documentées en raison de sa classification comme une drogue de synthèse et de ses utilisations légitimes limitées. les principes généraux de la synthèse organique à grande échelle, tels que l'optimisation des conditions de réaction, l'utilisation de catalyseurs efficaces et l'emploi de techniques de purification comme la recristallisation, seraient applicables.

Analyse Des Réactions Chimiques

Types de réactions

Le 1-Phénylcyclohexanamine (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le PCPr peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.

Réduction : La réduction du PCPr peut donner des amines secondaires ou des alcools.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe amine, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogénures d'alkyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Formation de cétones ou d'acides carboxyliques.

Réduction : Formation d'amines secondaires ou d'alcools.

Substitution : Formation de divers dérivés substitués.

Applications de la recherche scientifique

Le 1-Phénylcyclohexanamine (chlorhydrate) a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en chimie analytique et en toxicologie médico-légale.

Médecine : Recherche limitée sur ses utilisations thérapeutiques potentielles en raison de ses propriétés psychoactives.

Industrie : Employé dans le développement de méthodes analytiques et de techniques de détection pour les drogues de synthèse.

Mécanisme d'action

Le 1-Phénylcyclohexanamine (chlorhydrate) exerce ses effets en agissant comme antagoniste du récepteur N-méthyl-D-aspartate (NMDA), qui est impliqué dans la plasticité synaptique et la fonction de la mémoire. En bloquant le récepteur NMDA, le PCPr perturbe la neurotransmission normale, ce qui entraîne ses effets dissociatifs et hallucinogènes . De plus, il peut interagir avec d'autres systèmes de neurotransmetteurs, notamment les voies de la dopamine et de la sérotonine .

Comparaison Avec Des Composés Similaires

Le 1-Phénylcyclohexanamine (chlorhydrate) est similaire à d'autres composés arylcyclohexylamines, tels que :

Phéncyclidine (PCP) : Le PCPr est légèrement moins puissant que la phéncyclidine, mais il partage des effets dissociatifs et hallucinogènes similaires.

Éticyclidine (PCE) : Le PCPr est moins puissant que son homologue éthylique, l'éticyclidine.

PCMEA, PCEEA et PCMPA : Ces composés sont des dérivés du PCPr avec différents groupes alkyles, ce qui entraîne des variations de puissance et d'effets.

Le 1-Phénylcyclohexanamine (chlorhydrate) est unique en raison de son groupe propyle spécifique, qui influence ses propriétés pharmacologiques et sa puissance par rapport à d'autres composés similaires .

Propriétés

IUPAC Name |

1-phenyl-N-propylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h3,5-6,9-10,16H,2,4,7-8,11-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGNSXPOHRQRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

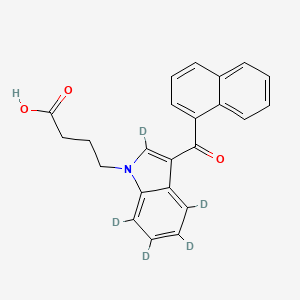

![4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid](/img/structure/B594069.png)

![3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B594070.png)

![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594071.png)

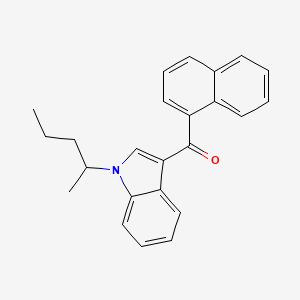

![[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594075.png)

![[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594076.png)

![[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594083.png)